molecular formula C4H2Br2ClNS B1367721 2,5-Dibromo-4-(chloromethyl)thiazole CAS No. 934236-33-6

2,5-Dibromo-4-(chloromethyl)thiazole

Cat. No.: B1367721
CAS No.: 934236-33-6
M. Wt: 291.39 g/mol
InChI Key: RMNOQKGRQSKMQO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(chloromethyl)thiazole is a heterocyclic compound with the molecular formula C4H2Br2ClNS It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-(chloromethyl)thiazole typically involves the bromination of 4-(chloromethyl)thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-(chloromethyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

2,5-Dibromo-4-(chloromethyl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(chloromethyl)thiazole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromothiazole: Similar in structure but with bromine atoms at the 2 and 4 positions.

    4-Chloromethylthiazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    2-Bromo-4-chlorothiazole: Contains only one bromine atom, resulting in different reactivity and applications.

Uniqueness

2,5-Dibromo-4-(chloromethyl)thiazole is unique due to the presence of bromine atoms at both the 2 and 5 positions, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,5-dibromo-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNOQKGRQSKMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586057
Record name 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-33-6
Record name 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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